1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-
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Overview
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- typically involves multi-step reactions. One common synthetic route includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- can be compared with other imidazole derivatives such as:
1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl): This compound has a similar imidazole core but different substituents, leading to distinct properties and applications.
Tizanidine hydrochloride: Another imidazole derivative used as a muscle relaxant, highlighting the diverse therapeutic potential of imidazole compounds.
The uniqueness of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]- lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
827610-45-7 |
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Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[4-(4-phenoxyphenoxy)phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C21H19N3O2/c1-2-4-17(5-3-1)25-19-10-12-20(13-11-19)26-18-8-6-16(7-9-18)24-21-22-14-15-23-21/h1-13H,14-15H2,(H2,22,23,24) |
InChI Key |
KYFGTDOSHPEBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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